Trismethoxyresveratrol Trismethoxyresveratrol (E)-3,5,4'-Trimethoxystilbene has been reported in Scirpoides holoschoenus, Dalea versicolor, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22255-22-7
VCID: VC0003926
InChI: InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+
SMILES: Array
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

Trismethoxyresveratrol

CAS No.: 22255-22-7

Cat. No.: VC0003926

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Trismethoxyresveratrol - 22255-22-7

Specification

CAS No. 22255-22-7
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Standard InChI InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+
Standard InChI Key GDHNBPHYVRHYCC-SNAWJCMRSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Appearance Powder

Introduction

Chemical Identity and Structural Features

Molecular Structure and Configuration

(E)-3,5,4'-Trimethoxystilbene (C₁₇H₁₈O₃) consists of two benzene rings connected by a trans-configured ethylene bond. The methoxy substituents at the 3 and 5 positions on one ring and the 4' position on the opposing ring confer distinct electronic and steric properties. X-ray crystallography reveals a near-coplanar arrangement of the aromatic rings, with an inter-ring dihedral angle of 6.6°, facilitating π-π interactions in biological systems . The trans configuration ensures optimal spatial alignment for binding to cellular targets such as tubulin and cytochrome P450 enzymes .

Synthesis and Derivatization

The compound is typically synthesized via a Wittig-Horner reaction between 3,5-dimethoxybenzylphosphonate and 4-methoxybenzaldehyde . This method yields the E-isomer predominantly, with photoisomerization required to produce the Z-configuration . Purification involves column chromatography on silica gel or polyamide, with final characterization by ¹H NMR, EI-MS, and X-ray diffraction . Modifications to the methoxy substitution pattern, such as introducing hydroxyl groups or altering positions, have been explored to optimize bioactivity .

Antiproliferative Activity Against Cancer Cell Lines

In Vitro Cytotoxicity Profiles

(E)-3,5,4'-Trimethoxystilbene exhibits potent antiproliferative effects across a panel of human cancer cell lines. Comparative studies with resveratrol and its analogues demonstrate that methylation enhances cytotoxicity, likely due to increased lipophilicity and resistance to glucuronidation .

Table 1: GI₅₀ Values (μM) of (E)-3,5,4'-Trimethoxystilbene (2) and Analogues

CompoundDU-145 (Prostate)LNCaP (Prostate)M-14 (Melanoma)KB (Epidermoid)
2 (E-isomer)4.7 ± 1.220.0 ± 1.912.1 ± 1.736.0 ± 2.8
Z-isomer (6)3.1 ± 0.815.4 ± 1.28.9 ± 1.022.5 ± 1.5
Resveratrol (1)22.7 ± 1.335.1 ± 2.431.0 ± 3.172.8 ± 2.6

Data adapted from Cardile et al. (2007) and Madadi et al. (2014) .

Mechanism of Action

The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest . This mechanism mirrors that of combretastatin A-4, a natural cis-stilbene with established antitubulin activity . Additionally, (E)-3,5,4'-trimethoxystilbene suppresses cytochrome P450 1A1/1B1 (CYP1A1/1B1), enzymes implicated in procarcinogen activation . Dual targeting of tubulin and CYP enzymes positions it as a multifunctional chemotherapeutic agent.

Structure-Activity Relationships (SAR)

Role of Methoxy Substitutions

Methoxy groups at the 3, 5, and 4' positions are critical for bioactivity. Removal of the 4'-methoxy (as in 3,4'-dimethoxy-5-hydroxystilbene) reduces potency by 50% in DU-145 cells, underscoring the importance of hydrophobic interactions at this position . Conversely, methylation of resveratrol’s hydroxyl groups enhances metabolic stability without compromising target affinity .

Stereochemical Influences

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Methylation confers resistance to phase II metabolism, as evidenced by the compound’s prolonged half-life in hepatic microsomes compared to resveratrol . This property enhances its suitability for oral administration.

In Vivo Efficacy and Toxicity

Comparative Analysis with Natural and Synthetic Analogues

Resveratrol Derivatives

(E)-3,5,4'-Trimethoxystilbene outperforms resveratrol in antiproliferative assays but is less potent than combretastatin A-4 . Hybrid derivatives combining methoxy and hydroxyl groups (e.g., 3,4'-dimethoxy-5-hydroxystilbene) offer a balance between activity and solubility .

Diarylaceylonitrile Analogues

Diarylacylonitriles, such as compound 3b, exhibit sub-nanomolar GI₅₀ values by targeting tubulin and inducing apoptosis via mitochondrial pathways . These findings suggest that stilbene derivatives remain a fertile area for anticancer drug development.

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